molecular formula C19H20N4O3 B2411196 3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921783-53-1

3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2411196
CAS No.: 921783-53-1
M. Wt: 352.394
InChI Key: POCCYFDSKJDQRW-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, one of the methods involves the reaction of 1-benzyl-3-pyrrolidinol with other compounds .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary widely depending on their specific structure. For instance, 1-Benzyl-3-pyrrolidinol, a related compound, is a liquid with a refractive index of 1.548 and a density of 1.07 g/mL at 25 °C .

Scientific Research Applications

Novel Synthesis Methods

Research highlights novel synthetic pathways and properties of derivatives related to "3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione." For instance, Mitsumoto and Nitta (2004) describe the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, demonstrating their autorecycling oxidation of amines and alcohols under aerobic and photoirradiation conditions, indicating potential applications in organic synthesis and catalysis (Mitsumoto & Nitta, 2004).

Catalytic and Antitumor Activities

Investigations into the catalytic and antitumor activities of pyrimidine derivatives reveal their significant potential. Lu et al. (2015) synthesized a series of pyrimidine derivatives coordination complexes and explored their catalytic properties and antitumor activities, highlighting the versatility of pyrimidine derivatives in medicinal chemistry and as catalysts (Lu et al., 2015).

Drug Development and Medicinal Chemistry

The compound's derivatives have been evaluated for their potential in drug development and medicinal chemistry. Singh and Paul (2006) studied the anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, indicating the compound's structural framework could be useful in designing new anticancer agents (Singh & Paul, 2006).

Photo-induced Autorecycling Oxidation

Research by Nitta et al. (2005) focuses on the synthesis and properties of novel pyrimidine derivatives, including their ability to oxidize amines to imines under specific conditions. This suggests potential applications in developing photo-catalytic processes and materials (Nitta et al., 2005).

Mechanism of Action

The mechanism of action of pyrimidines is often related to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with pyrimidines can also vary widely. For instance, 1-Benzyl-3-pyrrolidinol is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3, and its target organs include the respiratory system .

Future Directions

Future research on pyrimidines could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising area of study .

Properties

IUPAC Name

3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-21-12-14(17(24)22-9-5-6-10-22)15-16(21)18(25)23(19(26)20-15)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCCYFDSKJDQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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